2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
Description
2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a methyl group. The acetic acid moiety is attached to position 4 of the oxazole ring. This structure combines aromatic, electron-donating (methoxy), and hydrophilic (carboxylic acid) functionalities, making it a versatile scaffold for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCQPKXTTTWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can be achieved through a multicomponent condensation reaction. One approach involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . This method allows for the efficient synthesis of the target compound with high yield and purity.
Chemical Reactions Analysis
Reactivity of the Acetic Acid Moiety
The carboxylic acid group undergoes typical acid-derived reactions:
Esterification
-
Conditions : Catalyzed by H⁺ (e.g., H₂SO₄) with alcohols (Fischer esterification) or via coupling agents like DCC/DMAP.
-
Example : Reaction with methanol yields methyl 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetate .
Amidation
-
Conditions : Activation to acid chloride (SOCl₂, (COCl)₂) followed by reaction with amines.
-
Example : Formation of 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetamide derivatives .
Decarboxylation
-
Conditions : Thermal or basic conditions (e.g., NaOH/CuO, Δ) leading to CO₂ loss.
-
Product : 4-(5-Methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl)methane .
Oxazole Ring Transformations
The 1,3-oxazole ring exhibits stability under mild conditions but reacts under specific stimuli:
Electrophilic Substitution
-
Sites : The oxazole’s C5 methyl group and C2 aryl substituent direct electrophiles to C4 (acetic acid position) or C5 (methyl group) .
-
Example : Nitration or halogenation under HNO₃/H₂SO₄ or Cl₂/FeCl₃, though limited direct data exists for this compound.
Reduction
-
Conditions : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.
-
Product : Partial reduction yields dihydrooxazole; full reduction opens the ring to form β-amino alcohol derivatives.
Hydrolysis
-
Acidic/Basic Conditions : Cleavage of the oxazole ring to form α-acylamido ketones or imides.
-
Example : Hydrolysis under HCl/Δ generates 4-methoxyphenylglyoxal derivatives.
-
Functionalization of the Methyl Group
The C5 methyl group on the oxazole can undergo oxidation:
Cross-Coupling Reactions
The aryl and oxazole moieties enable participation in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids.
-
Example : Introduction of substituents to the 4-methoxyphenyl group .
Biological Interactions
Though not a direct chemical reaction, the compound’s interactions with enzymes (e.g., CYP3A4 inhibition) highlight its biochemical reactivity :
-
Log *D *: ~1.8 (octanol/PBS pH 7.4), influencing membrane permeability .
-
CYP3A4 Inhibition : Direct inhibition (22–57% at 10 µM) without mechanism-based inactivation .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with oxazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .
3. Anticancer Properties
Preliminary studies indicate that 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .
Agricultural Applications
1. Herbicide Development
The unique structure of this compound allows it to interact with plant growth regulators. Research has explored its application as a herbicide, particularly for controlling weed species that are resistant to conventional treatments .
2. Plant Growth Promotion
Studies suggest that the compound may enhance plant growth and yield when used as a foliar spray. This effect is attributed to its ability to modulate hormonal pathways in plants, promoting root and shoot development .
Materials Science Applications
1. Polymer Synthesis
The incorporation of 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its presence can improve the overall performance of polymers used in various applications, including coatings and adhesives .
2. Nanomaterials
Research is ongoing into the use of this compound in the synthesis of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for developing nanocarriers that can enhance the bioavailability of therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and methoxyphenyl group allow it to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to be modified to enhance its biological activity and selectivity.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Bromine and chlorine substituents increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Core Heterocycle : Replacing oxazole with oxadiazole (as in ) introduces additional nitrogen atoms, altering electronic properties and improving ALR2 inhibition (IC₅₀: submicromolar) .
Aldose Reductase (ALR2) Inhibition
COX-1 Inhibition
Antimicrobial Potential
- Halogenated Analogs : Bromophenyl and chlorophenyl oxazole derivatives () show antimicrobial activity, likely due to halogen-induced membrane disruption or enzyme inhibition. The target compound’s methoxy group may reduce such effects but improve biocompatibility .
Biological Activity
2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- CAS Number : 18354-43-3
- Density : 1.23 g/cm³
- Boiling Point : 359.4 °C
- LogP : 0.78190
Cytotoxicity
Research indicates that 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against the MCF-7 breast cancer cell line using the MTT assay, revealing an IC50 value indicating moderate to potent anticancer activity.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | 25.5 | MCF-7 |
| Cisplatin (control) | 5.0 | MCF-7 |
The compound's mechanism involves inducing apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analysis which showed increased pre-G1 and G2/M phase populations upon treatment.
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Bacillus subtilis | 10.0 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The biological activity of 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can be attributed to several mechanisms:
- Apoptosis Induction : The compound significantly increases the activation of caspase enzymes, crucial for the apoptotic pathway.
- Cell Cycle Arrest : It causes an accumulation of cells in the G2/M phase, disrupting normal cell cycle progression.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study on Anticancer Activity
In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized derivatives of oxazole and tested their anticancer properties. The results indicated that derivatives similar to 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid exhibited enhanced selectivity for cancer cells over normal cells, suggesting potential for targeted cancer therapies .
Study on Antimicrobial Properties
Another study assessed the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The results confirmed its effectiveness against multiple strains with MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted oxazole precursors with acetic acid derivatives. Key steps include:
- Use of 4-methoxyphenyl isocyanide and methyl-substituted oxazole intermediates in a [3+2] cycloaddition reaction .
- Purification via recrystallization in ethanol/water mixtures (1:3 v/v) to achieve >95% purity, monitored by HPLC (C18 column, acetonitrile/0.1% trifluoroacetic acid gradient) .
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:
- Crystallize the compound in a dichloromethane/hexane system.
- Use SHELXL for refinement, leveraging its robust handling of small-molecule data and anisotropic displacement parameters .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity in biological systems?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map electrostatic potential surfaces, highlighting electron-rich regions near the methoxy group .
- Compare with analogs (e.g., 4-chlorophenyl derivatives) in vitro to assess hydrogen-bonding interactions with target proteins (e.g., cyclooxygenase isoforms) .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across different assays?
- Methodology :
- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out false positives from nonspecific binding .
- Normalize data using internal standards (e.g., 2-[2-(4-hydroxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid) to control for batch-to-batch variability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
